Cas no 351-32-6 (N-(4-Fluoro-3-nitrophenyl)acetamide)
N-(4-Fluoro-3-nitrophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide,N-(4-fluoro-3-nitrophenyl)-
- N-(4-Fluoro-3-nitrophenyl)acetamide
- 4'-FLUORO-3'-NITROACETANILIDE
- 2-nitro-4-acetylaminofluorobenzene
- 4-acetylamino-2-nitrofluorobenzene
- 4-Fluoro-3-nitroacetanilide
- AC1L284B
- AC1Q5MU4
- acetic acid-(4-fluoro-3-nitro-anilide)
- N-(4-fluoro-3-nitrophenyl)-acetamide
- N-(4-fluoro-3-nitro-phenyl)-acetamide
- N-Acetyl-3-nitro-4-fluoroaniline
- NSC403008
- SureCN584346
- Acetanilide,4'-fluoro-3'-nitro- (8CI)
- Acetamide, N-(4-fluoro-3-nitrophenyl)-
- KLHCAOSRFFAKQV-UHFFFAOYSA-N
- Acetanilide, 4'-fluoro-3'-nitro-
- N-{4-fluoro-3-nitrophenyl}acetamide
- N-(4fluoro-3-nitrophenyl)acetamide
- n(4-fluoro-3-nitrophenyl)acetamide
- STK499492
- N-(3-Nitro-4-fluorophenyl
- SCHEMBL584346
- AB9364
- DTXSID3059848
- MFCD00585083
- EINECS 206-510-1
- NS00042101
- JS3NU4Q7B7
- A874754
- 4-acetylamino-2-nitrofluorobenzene;
- SCHEMBL13533942
- GS-6084
- NSC 403008
- NSC-403008
- CS-0099706
- AKOS000369069
- 351-32-6
- N-(4-Fluoro-3-nitrophenyl)acetamide, 5-(Acetylamino)-2-fluoronitrobenzene, 5-Acetamido-2-fluoronitrobenzene
- DTXCID7038943
- Acetanilide, 4'-fluoro-3'-nitro-(8CI)
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- MDL: MFCD00585083
- Inchi: 1S/C8H7FN2O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,1H3,(H,10,12)
- InChI Key: KLHCAOSRFFAKQV-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1[N+](=O)[O-])NC(C)=O
Computed Properties
- Exact Mass: 198.04411
- Monoisotopic Mass: 198.04407025g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 74.9
Experimental Properties
- Density: 1.429±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 140-141 ºC (ethanol water )
- Solubility: Very slightly soluble (0.42 g/l) (25 º C),
- PSA: 72.24
- LogP: 2.28850
N-(4-Fluoro-3-nitrophenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WC685-1g |
N-(4-Fluoro-3-nitrophenyl)acetamide |
351-32-6 | 98% | 1g |
775.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WC685-50mg |
N-(4-Fluoro-3-nitrophenyl)acetamide |
351-32-6 | 98% | 50mg |
96.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WC685-250mg |
N-(4-Fluoro-3-nitrophenyl)acetamide |
351-32-6 | 98% | 250mg |
521CNY | 2021-05-08 | |
| Alichem | A019118864-1g |
N-(4-Fluoro-3-nitrophenyl)acetamide |
351-32-6 | 98% | 1g |
$152.51 | 2023-09-02 | |
| Alichem | A019118864-5g |
N-(4-Fluoro-3-nitrophenyl)acetamide |
351-32-6 | 98% | 5g |
$449.46 | 2023-09-02 | |
| Chemenu | CM252420-1g |
N-(4-Fluoro-3-nitrophenyl)acetamide |
351-32-6 | 95+% | 1g |
$154 | 2021-06-16 | |
| Chemenu | CM252420-5g |
N-(4-Fluoro-3-nitrophenyl)acetamide |
351-32-6 | 95+% | 5g |
$424 | 2021-06-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WC685-200mg |
N-(4-Fluoro-3-nitrophenyl)acetamide |
351-32-6 | 98% | 200mg |
221.0CNY | 2021-07-13 | |
| Apollo Scientific | PC48425-250mg |
4'-Fluoro-3'-nitroacetanilide |
351-32-6 | 98% | 250mg |
£20.00 | 2025-02-21 | |
| Apollo Scientific | PC48425-1g |
4'-Fluoro-3'-nitroacetanilide |
351-32-6 | 98% | 1g |
£48.00 | 2025-02-21 |
N-(4-Fluoro-3-nitrophenyl)acetamide Suppliers
N-(4-Fluoro-3-nitrophenyl)acetamide Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on N-(4-Fluoro-3-nitrophenyl)acetamide
Professional Introduction to N-(4-Fluoro-3-nitrophenyl)acetamide (CAS No. 351-32-6)
N-(4-Fluoro-3-nitrophenyl)acetamide, identified by its CAS number 351-32-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered considerable attention due to its versatile applications in the development of novel therapeutic agents and as a key intermediate in synthetic organic chemistry.
The molecular structure of N-(4-Fluoro-3-nitrophenyl)acetamide consists of a phenyl ring substituted with both a fluoro group at the 4-position and a nitro group at the 3-position, linked to an acetamide moiety. This specific arrangement of functional groups imparts unique chemical properties that make it valuable in various synthetic pathways. The presence of the fluoro group enhances the lipophilicity and metabolic stability of the molecule, while the nitro group serves as a versatile handle for further functionalization.
In recent years, N-(4-Fluoro-3-nitrophenyl)acetamide has been extensively studied for its potential in drug discovery. Its structural features are particularly appealing for designing molecules that interact with biological targets such as enzymes and receptors. The fluorine atom, being electron-withdrawing, can modulate the electronic properties of the aromatic ring, influencing binding affinities and selectivity. Similarly, the nitro group can be reduced to an amine or converted into other functional groups, providing multiple avenues for structural diversification.
One of the most compelling applications of N-(4-Fluoro-3-nitrophenyl)acetamide is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently targeted in oncology research. The ability to fine-tune the pharmacophore by modifying the substituents on the phenyl ring has led to the development of highly potent and selective kinase inhibitors. For instance, derivatives of N-(4-Fluoro-3-nitrophenyl)acetamide have been shown to exhibit inhibitory activity against various kinases, making them promising candidates for further development.
The pharmaceutical industry has also explored N-(4-Fluoro-3-nitrophenyl)acetamide as a building block for antiviral and antibacterial agents. The fluoro group's stability under metabolic conditions makes it an excellent candidate for enhancing drug bioavailability. Additionally, the nitro group can be utilized to introduce reactive sites that facilitate covalent bonding with biological targets, improving drug efficacy. Recent studies have demonstrated its utility in designing molecules that disrupt viral protease activity, offering new strategies for combating infectious diseases.
Beyond pharmaceutical applications, N-(4-Fluoro-3-nitrophenyl)acetamide finds use in materials science and agrochemicals. Its ability to participate in various chemical reactions makes it a valuable intermediate in synthesizing polymers and specialty chemicals. In agrochemicals, fluorinated aromatic compounds are known for their enhanced stability and efficacy as pesticides and herbicides. The structural versatility of N-(4-Fluoro-3-nitrophenyl)acetamide allows chemists to design molecules with tailored properties for specific agricultural applications.
The synthesis of N-(4-Fluoro-3-nitrophenyl)acetamide typically involves multi-step organic reactions starting from readily available precursors such as 4-fluorobenzoic acid or 3-nitrophthalic acid. Advanced synthetic techniques like palladium-catalyzed cross-coupling reactions have been employed to introduce the desired substituents efficiently. The growing interest in green chemistry has also prompted researchers to develop more sustainable synthetic routes, minimizing waste and reducing environmental impact.
In conclusion, N-(4-Fluoro-3-nitrophenyl)acetamide (CAS No. 351-32-6) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it an invaluable tool for drug discovery and synthetic chemistry. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain a cornerstone in scientific innovation.
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